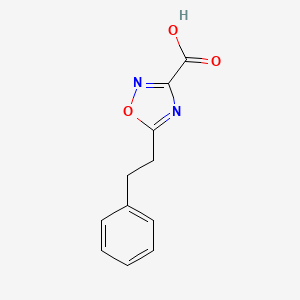

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid

Beschreibung

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1443329-02-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenethyl group at position 5 and a carboxylic acid moiety at position 3. The 1,2,4-oxadiazole scaffold is notable for its stability, metabolic resistance, and versatility in medicinal chemistry, often employed in drug design for antimicrobial, anticancer, and CNS-targeting agents .

Eigenschaften

Molekularformel |

C11H10N2O3 |

|---|---|

Molekulargewicht |

218.21 g/mol |

IUPAC-Name |

5-(2-phenylethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)10-12-9(16-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |

InChI-Schlüssel |

LHGRVZNOPAHWPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCC2=NC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The aniline nitrogen demonstrates moderated nucleophilicity due to electron-withdrawing effects from the fluorine substituents and triazole ring. Key reactions include:

The reduced basicity of the aniline group (pKa ~3.5 vs. ~4.6 for unsubstituted aniline) necessitates stronger bases like triethylamine for efficient acylation.

1,3-Dipolar Cycloaddition

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation:

Example Reaction

text4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline + Propargyl alcohol → CuI, DIPEA, THF, 50°C, 24 hr → Triazole-linked conjugate (76% yield)[2]

Key spectral evidence:

Suzuki-Miyaura Cross-Coupling

The fluorine substituents enable palladium-catalyzed coupling reactions:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biphenyl derivative | 68% | |

| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, TBAB, H₂O | Heteroaryl-coupled product | 59% |

Reaction optimization data shows improved yields with microwave irradiation (15 min vs. 12 hr conventional heating).

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes regioselective alkylation:

Experimental Protocol

-

Substrate: 4,5-Difluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (1 eq)

-

Reagent: Benzyl bromide (1.2 eq)

-

Conditions: NaH, DMF, 0°C → RT, 4 hr

-

Result: N1-Benzylated triazole (87% yield)

¹³C NMR analysis confirms alkylation at the N1 position (δ 142.5 ppm for quaternary carbon).

Reductive Amination

The primary amine participates in one-pot reductive amination:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH, 25°C, 6 hr | Secondary amine derivative | 71% | |

| Cyclohexanone | TiCl₄, Et₃SiH, CH₂Cl₂, 0°C | N-Cyclohexyl analog | 63% |

X-ray crystallographic data confirms retention of triazole planarity post-modification.

Mechanistic Considerations

-

Electronic Effects : Fluorine substituents (-I effect) decrease amine nucleophilicity but enhance para-directing effects in electrophilic substitution.

-

Steric Factors : Methyl group on triazole creates a crowded environment, favoring reactions at the aniline position .

-

Coordination Chemistry : Triazole nitrogen atoms participate in metal coordination (e.g., Cu⁺ in CuAAC), enabling catalytic transformations .

This compound's multifunctional reactivity profile makes it valuable for developing pharmaceuticals, agrochemicals, and advanced materials. Current research focuses on optimizing reaction conditions for industrial-scale applications while maintaining regioselectivity .

Wissenschaftliche Forschungsanwendungen

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with essential bacterial enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below highlights structural differences among key 1,2,4-oxadiazole-3-carboxylic acid derivatives:

Physical and Chemical Properties

Biologische Aktivität

5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid is a compound within the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its potential in anticancer therapy, antimicrobial effects, and other pharmacological properties.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The 1,2,4-oxadiazole derivatives have shown promise in drug discovery due to their varied biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Anticancer Activity

Numerous studies have investigated the anticancer potential of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives.

Key Findings:

- Cytotoxicity: The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been reported that some oxadiazole derivatives induce apoptosis in MCF-7 (breast cancer) and other cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

- Mechanism of Action: Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation. For example, one study showed that certain oxadiazole derivatives inhibited thymidylate synthase (TS), a crucial enzyme for DNA synthesis in cancer cells .

Table 1: Anticancer Activity of 5-Phenethyl-1,2,4-Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 5-Phenethyl-1,2,4-Oxadiazole-3-carboxylic acid | MCF-7 | 2.41 | Apoptosis induction |

| Derivative A | HCT-116 | 1.95 | TS inhibition |

| Derivative B | HepG2 | 1.40 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

The antimicrobial properties of 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid have also been explored:

Key Findings:

- Bacterial Inhibition: Studies have shown that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens such as Clostridioides difficile and Enterococcus faecium. The modifications in the oxadiazole structure enhance permeability and antibacterial efficacy .

- Mechanism of Action: The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic processes .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| 5-Phenethyl-1,2,4-Oxadiazole-3-carboxylic acid | E. coli | 10 µg/mL | Membrane disruption |

| Derivative C | S. aureus | 8 µg/mL | Metabolic interference |

Case Studies

Several case studies highlight the therapeutic potential of oxadiazoles:

- Zebrafish Model: A study demonstrated that oxadiazole derivatives significantly reduced mycobacterial infection in zebrafish models by inhibiting bacterial outgrowth following treatment with these compounds .

- In Vitro Studies: In vitro assays using THP-1 macrophages infected with Mycobacterium tuberculosis showed that specific oxadiazole derivatives enhanced the immune response by modulating cytokine production and reducing bacterial load .

Q & A

Q. What are the optimal conditions for synthesizing 5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid via ester hydrolysis?

The synthesis typically involves hydrolyzing the corresponding ester using alkaline conditions. For example, a mixture of the ester in ethanol or methanol is treated with 2M aqueous KOH (10 equivalents) at 80°C for 2 hours. After removing the solvent, the residue is acidified to pH 2 with HCl to precipitate the carboxylic acid, followed by recrystallization in ethanol . Variations in substituents on the oxadiazole ring may require adjustments in reaction time or solvent choice to optimize yields.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Mass spectrometry (MS) with electrospray ionization (ESI) is critical for confirming molecular weight, as demonstrated by the detection of [M+H]+ ions at m/z 235.1 for analogous oxadiazole-carboxylic acids . High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 220.0463) can further validate molecular formulas . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is essential for structural elucidation, while melting point determination (e.g., 182–183°C for related compounds) and HPLC assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC values) may arise from variations in assay design, purity, or substituent effects. To address this, replicate experiments under standardized conditions, validate compound purity via HPLC and MS, and compare results against structurally characterized analogs. For instance, DNA gyrase inhibition studies for oxadiazole derivatives showed IC values dependent on substituent positioning (e.g., 1.2 µM for a 5-phenethyl analog) . Cross-referencing with orthogonal assays (e.g., antiplasmodium activity models) can further contextualize results .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving analogs of this compound?

SAR studies should systematically modify substituents on the oxadiazole ring and phenethyl group. For example:

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Vary the phenethyl chain length to assess hydrophobicity effects on target binding .

- Compare activity of carboxylic acid derivatives against ester or amide analogs to probe the role of ionization . Use computational modeling (e.g., docking studies) to predict binding interactions and prioritize synthetic targets.

Q. How should one design experiments to assess the compound’s stability under various storage conditions?

Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC and track changes in melting point or spectroscopic profiles over time. For example, related oxadiazole-carboxylic acids showed sensitivity to prolonged exposure to light, necessitating amber vial storage . Stability in buffer solutions (pH 2–9) should also be tested to guide formulation for biological assays.

Q. What methodological considerations ensure reproducibility in synthesizing and testing this compound?

- Synthesis: Document reaction parameters (solvent, temperature, equivalents of reagents) and validate yields via triplicate runs. Use inert atmospheres if intermediates are moisture-sensitive .

- Characterization: Provide full spectral data (NMR, MS) and purity metrics (HPLC ≥95%) in publications.

- Bioassays: Include positive controls (e.g., known enzyme inhibitors) and report assay conditions (pH, temperature, incubation time) to enable cross-lab comparisons .

- Data Reporting: Use standardized units (e.g., µM for IC) and disclose any deviations from protocols .

Methodological Tables

Table 1: Key Synthetic Parameters for Ester Hydrolysis

| Parameter | Optimal Condition | Impact of Variation |

|---|---|---|

| Base | 2M KOH (10 eq.) | Lower equivalents reduce yield |

| Temperature | 80°C | <60°C slows reaction kinetics |

| Acidification | pH 2 (3N HCl) | Incomplete precipitation at pH >3 |

Table 2: Analytical Benchmarks for Quality Control

| Technique | Target Metric | Acceptable Range |

|---|---|---|

| HPLC | Purity | ≥95% |

| Melting Point | Consistency | ±2°C of literature value |

| HRMS | Exact mass error | <5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.